N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride
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Overview
Description
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride is a useful research compound. Its molecular formula is C18H30ClN3O4S and its molecular weight is 419.97. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Analysis
Studies have focused on the crystal structure analysis of related piperazine derivatives to understand their molecular configurations and interactions. For example, Kumara et al. (2017) synthesized new compounds and confirmed their structures through single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations provided insights into reactive sites, indicating both compounds' electrophilic and nucleophilic nature. The molecular Hirshfeld surface analysis revealed the nature of intermolecular contacts, highlighting the significance of H…H interactions in crystal packing (Kumara et al., 2017).
Receptor Affinity and Ligand Binding
Research into the structural features affecting receptor affinity has led to the identification of derivatives displaying moderate affinity for dopamine D(3) receptors. By modifying the aromatic ring linked to the N-1 piperazine ring, Leopoldo et al. (2002) identified compounds with improved binding affinity, highlighting the compound's potential in studying receptor-ligand interactions (Leopoldo et al., 2002).
Antimicrobial Activity
Patel and Agravat (2009) synthesized new pyridine derivatives and evaluated their antimicrobial activity. The synthesis involved forming an electrophilic N-acetyl-pyridinium complex, leading to products that demonstrated considerable antibacterial activity. This study underscores the compound's potential in developing antimicrobial agents (Patel & Agravat, 2009).
Receptor Antagonism
Research has also explored the compound's role as a receptor antagonist. Yoon et al. (2008) synthesized derivatives evaluated as 5-HT7 receptor antagonists, finding compounds with significant activity and selectivity over other serotonin receptors. This work contributes to the understanding of the therapeutic potential of such compounds in treating neuropsychiatric disorders (Yoon et al., 2008).
β3-Adrenoceptor Agonism
Perrone et al. (2009) identified novel compounds as potent and selective β3-adrenoceptor agonists through structural modifications and pharmacological evaluation. Their findings highlight the importance of the tertiary amine nitrogen atom in the piperazine sulfonamides for β3-AR agonist activity, offering insights into designing new therapeutic agents for treating metabolic disorders (Perrone et al., 2009).
Mechanism of Action
Target of action
Piperazine derivatives are known to interact with various receptors in the body, including dopamine and serotonin receptors . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it interacts with dopamine receptors, it could either enhance or inhibit dopamine signaling, depending on whether it acts as an agonist or antagonist .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. If it interacts with dopamine receptors, it could affect pathways related to mood, reward, and motor control .
Pharmacokinetics
Piperazine derivatives generally have good bioavailability and can cross the blood-brain barrier .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a dopamine receptor agonist, it could enhance dopamine signaling and potentially have effects such as mood elevation .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]pentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S.ClH/c1-3-4-5-18(22)19-10-11-20-12-14-21(15-13-20)26(23,24)17-8-6-16(25-2)7-9-17;/h6-9H,3-5,10-15H2,1-2H3,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOWTOANCNYGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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